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Compound of Interest

Compound Name: gamma-Dodecalactone

Cat. No.: B7799002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Gamma-dodecalactone (γ-dodecalactone) is a naturally occurring fatty acid lactone found in

various fruits and dairy products, prized for its characteristic sweet, fruity, and peach-like

aroma. Beyond its use in the flavor and fragrance industries, its potential biological activities,

including immunomodulatory effects, have garnered interest in the pharmaceutical and

biotechnology sectors.[1] A thorough structural characterization is paramount for its

identification, purity assessment, and for understanding its structure-activity relationships. This

guide provides a comprehensive overview of the core analytical techniques employed for the

structural elucidation and characterization of γ-dodecalactone.

Fundamental Properties
γ-Dodecalactone, with the chemical formula C₁₂H₂₂O₂, has a molecular weight of 198.30 g/mol

.[2][3] It is a colorless to pale yellow oily liquid with a distinct fruity odor.[2][4] The molecule

contains a five-membered lactone ring with an octyl side chain, and a chiral center at the C-4

position of the lactone ring, leading to the existence of (R) and (S) enantiomers.[5]

Mass Spectrometry
Mass spectrometry (MS) is a cornerstone technique for the identification and structural

confirmation of γ-dodecalactone, providing information about its molecular weight and

fragmentation pattern.
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Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common method for the analysis of volatile and semi-volatile compounds

like γ-dodecalactone. In electron ionization (EI) mode, γ-dodecalactone exhibits a characteristic

fragmentation pattern. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z)

of 198. The most abundant fragment, the base peak, appears at m/z 85, which corresponds to

the γ-butyrolactone ring formed after the cleavage of the octyl side chain.[2][3]

Table 1: Key Mass Fragments of γ-Dodecalactone in GC-MS (EI)

m/z Relative Intensity Proposed Fragment

198 Low Molecular Ion [C₁₂H₂₂O₂]⁺

85 99.99%
[C₄H₅O₂]⁺ (γ-butyrolactone

ring)

41 ~23% [C₃H₅]⁺

29 ~28% [C₂H₅]⁺

55 ~17% [C₄H₇]⁺

Data sourced from PubChem and other analytical databases.[3]

Electrospray Ionization (ESI) Mass Spectrometry
Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS),

particularly with a time-of-flight (TOF) analyzer, can also be employed, especially for analyzing

less volatile derivatives or for studies in complex matrices. Tandem mass spectrometry

(MS/MS) of the protonated molecule [M+H]⁺ at m/z 199 would typically show a loss of water

and other characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of γ-

dodecalactone, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy
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The ¹H NMR spectrum of γ-dodecalactone shows characteristic signals for the protons in the

lactone ring and the octyl side chain. The chemical shifts (δ) are typically reported in parts per

million (ppm) relative to a standard, such as tetramethylsilane (TMS).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the

molecule. The carbonyl carbon of the lactone is a key diagnostic signal, typically appearing far

downfield.

Table 2: ¹H and ¹³C NMR Chemical Shift Data for γ-Dodecalactone (in CDCl₃)

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

C=O (C1) - ~177.0

CH₂ (C2) ~2.4-2.6 (m) ~29.0

CH₂ (C3) ~1.9-2.2 (m) ~28.0

CH (C4) ~4.4-4.6 (m) ~81.0

CH₂ (C5) ~1.6-1.8 (m) ~35.0

(CH₂)₆ (C6-C11) ~1.2-1.4 (br m) ~22.0-32.0

CH₃ (C12) ~0.8-0.9 (t) ~14.0

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present

in γ-dodecalactone. The most prominent absorption band is due to the carbonyl (C=O)

stretching vibration of the lactone ring.

Table 3: Characteristic FTIR Absorption Bands for γ-Dodecalactone
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~1770 Strong C=O stretch (γ-lactone)

~2925, ~2855 Strong C-H stretch (aliphatic)

~1180 Strong C-O stretch (ester)

Data is indicative and can vary based on the sampling method (e.g., neat, KBr pellet).

Chiroptical Techniques for Enantiomeric
Differentiation
Since γ-dodecalactone is a chiral molecule, chiroptical methods are essential for distinguishing

between its enantiomers, which can have different sensory and biological properties.[5]

Chiral Gas Chromatography (GC)
The most widely used method for the separation and quantification of the (R) and (S)

enantiomers of γ-dodecalactone is chiral GC.[6] This technique utilizes a stationary phase that

is itself chiral, allowing for the differential interaction and thus separation of the enantiomers.

Circular Dichroism (CD) and Optical Rotatory Dispersion
(ORD)
CD and ORD spectroscopy measure the differential absorption and refraction, respectively, of

left and right circularly polarized light by a chiral molecule. These techniques can be used to

determine the enantiomeric purity and absolute configuration of γ-dodecalactone.[7] The sign of

the Cotton effect in ORD and the sign of the CD band corresponding to the n→π* transition of

the lactone chromophore are characteristic of each enantiomer.

Experimental Protocols
GC-MS Analysis
Objective: To identify and confirm the structure of γ-dodecalactone.
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Methodology:

Sample Preparation: Dilute the γ-dodecalactone sample in a suitable solvent (e.g., hexane or

dichloromethane). For samples in complex matrices, a prior extraction step such as solid-

phase extraction (SPE) or headspace solid-phase microextraction (HS-SPME) may be

necessary.[8]

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

GC Conditions:

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then

ramp up to a higher temperature (e.g., 240 °C) at a rate of 5-10 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 35-350.

Data Analysis: Compare the obtained mass spectrum with a reference library (e.g., NIST,

Wiley) and interpret the fragmentation pattern.

NMR Spectroscopy
Objective: To elucidate the complete chemical structure of γ-dodecalactone.

Methodology:

Sample Preparation: Dissolve a few milligrams of the purified γ-dodecalactone in a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/pdf/Application_of_Gamma_decalactone_d7_in_Flavor_and_Aroma_Research_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7799002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experiments:

¹H NMR: Acquire a standard one-dimensional proton spectrum.

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

2D NMR (optional but recommended): Perform COSY (Correlation Spectroscopy) to

establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to

correlate directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) can

be used to establish long-range C-H correlations.

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction)

and assign the signals to the respective nuclei in the molecule.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Gamma-Dodecalactone CAS 2305-05-7 - Research Compound [benchchem.com]

2. Buy gamma-Dodecalactone | 2305-05-7 [smolecule.com]

3. Gamma-Dodecalactone | C12H22O2 | CID 16821 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. zhishangchem.com [zhishangchem.com]

5. benchchem.com [benchchem.com]

6. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted
gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Applications of chiroptical spectroscopy for the characterization of pharmaceutical
compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

8. benchchem.com [benchchem.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Structural
Characterization of γ-Dodecalactone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7799002#gamma-dodecalactone-structural-
characterization-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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